4-[(4-chloro-3-nitro-1H-pyrazol-1-yl)methyl]-N-[1-(1-ethyl-1H-pyrazol-5-yl)ethyl]benzamide
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Overview
Description
4-[(4-CHLORO-3-NITRO-1H-PYRAZOL-1-YL)METHYL]-N~1~-[1-(1-ETHYL-1H-PYRAZOL-5-YL)ETHYL]BENZAMIDE is a complex organic compound that features a pyrazole ring system
Preparation Methods
The synthesis of 4-[(4-CHLORO-3-NITRO-1H-PYRAZOL-1-YL)METHYL]-N~1~-[1-(1-ETHYL-1H-PYRAZOL-5-YL)ETHYL]BENZAMIDE typically involves multi-step organic reactionsThe final step usually involves the coupling of the pyrazole intermediates with the benzamide moiety under specific reaction conditions .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Substitution: The pyrazole ring can undergo electrophilic substitution reactions, allowing for further functionalization
Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts such as palladium on carbon. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-[(4-CHLORO-3-NITRO-1H-PYRAZOL-1-YL)METHYL]-N~1~-[1-(1-ETHYL-1H-PYRAZOL-5-YL)ETHYL]BENZAMIDE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The nitro and chloro substituents play a crucial role in its biological activity, potentially interacting with enzymes or receptors in biological systems. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar compounds include other pyrazole derivatives with different substituents. For example:
- **4-[(4-CHLORO-3-NITRO-1H-PYRAZOL-1-YL)METHYL]-N~1~-[1-(1-METHYL-1H-PYRAZOL-5-YL)ETHYL]BENZAMIDE
- **4-[(4-BROMO-3-NITRO-1H-PYRAZOL-1-YL)METHYL]-N~1~-[1-(1-ETHYL-1H-PYRAZOL-5-YL)ETHYL]BENZAMIDE
These compounds share similar core structures but differ in their substituents, which can lead to variations in their chemical and biological properties .
Properties
Molecular Formula |
C18H19ClN6O3 |
---|---|
Molecular Weight |
402.8 g/mol |
IUPAC Name |
4-[(4-chloro-3-nitropyrazol-1-yl)methyl]-N-[1-(2-ethylpyrazol-3-yl)ethyl]benzamide |
InChI |
InChI=1S/C18H19ClN6O3/c1-3-24-16(8-9-20-24)12(2)21-18(26)14-6-4-13(5-7-14)10-23-11-15(19)17(22-23)25(27)28/h4-9,11-12H,3,10H2,1-2H3,(H,21,26) |
InChI Key |
IALOQKQWBIXALZ-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=CC=N1)C(C)NC(=O)C2=CC=C(C=C2)CN3C=C(C(=N3)[N+](=O)[O-])Cl |
Origin of Product |
United States |
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